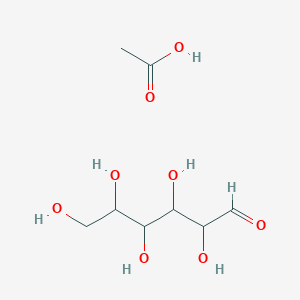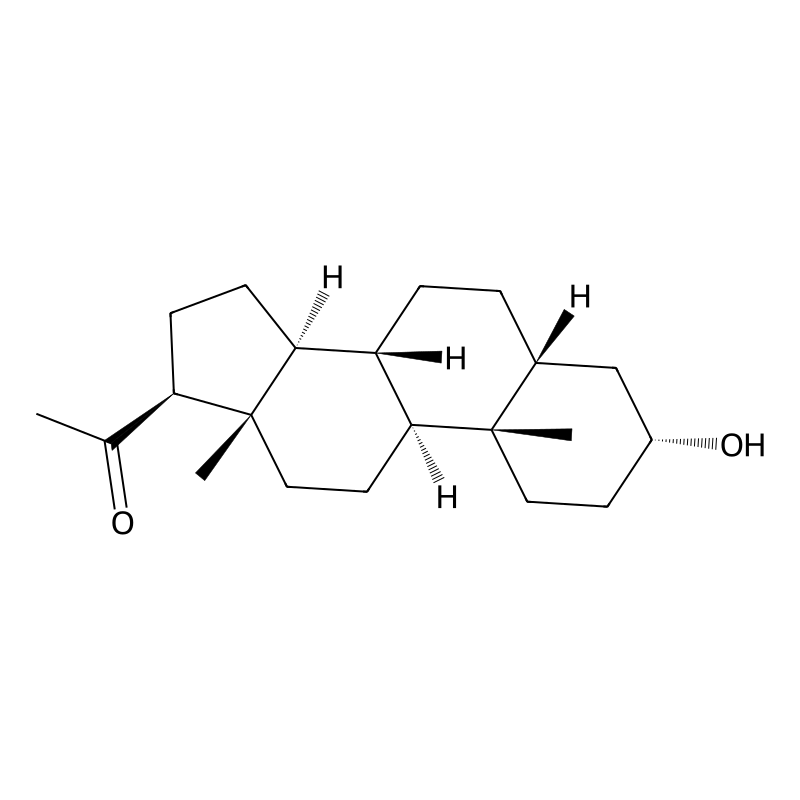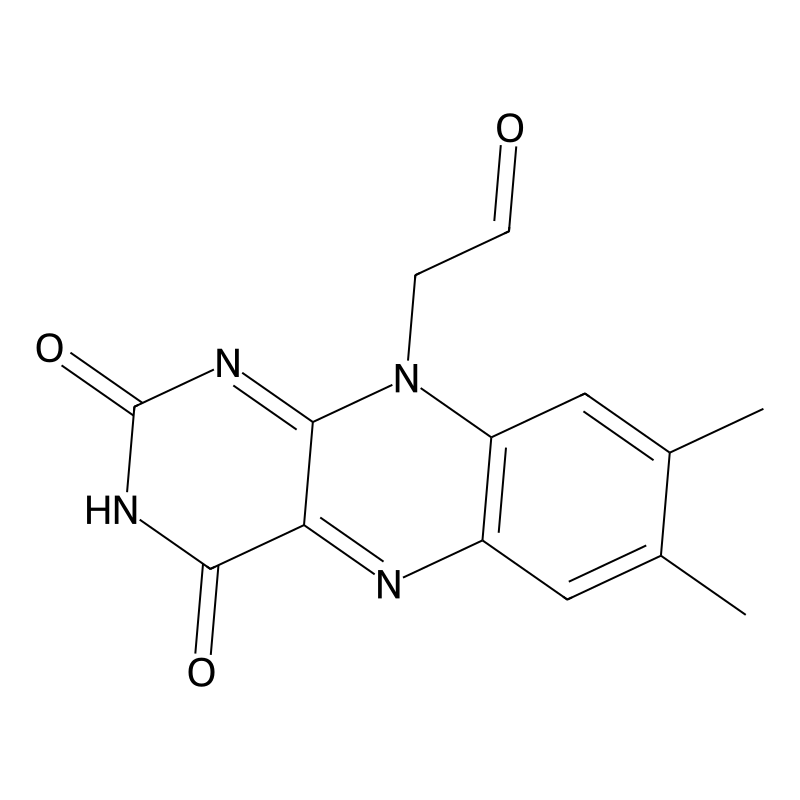CARBOXYMETHYL CELLULOSE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Lubricating and Moisture-Retentive Properties
Carmellose is a hydrophilic (water-loving) polymer. This property allows it to attract and retain water molecules, creating a lubricating film on the ocular surface. Studies have shown that carmellose-based artificial tears improve tear film stability and reduce tear evaporation in patients with DES [1, 2]. This helps alleviate dry eye symptoms like irritation, burning, and grittiness.
- Source: [1] Effect of carmellose-based artificial tears on the ocular surface in eyes after laser in situ keratomileusis PubMed:
- Source: [2] Effectiveness of Dry Eye Therapy Under Conditions of Environmental Stress PubMed Central:
Comparison with Other Treatments
Research also compares the efficacy of carmellose with other dry eye treatments. Studies have found carmellose-based artificial tears to be as effective or even more effective than other options like hyaluronic acid in reducing symptoms and improving tear film stability [3, 4].
- Source: [3] Comparative analysis of carmellose 0.5% versus hyaluronate 0.15% in dry eye: a flow cytometric study PubMed
- Source: [4] Efficacy and safety of two new formulations of artificial tears in subjects with dry eye disease: a 3-month, multicenter, active-controlled, randomized trial PubMed Central:
Carboxymethyl cellulose is a water-soluble derivative of cellulose, a natural polymer found in the cell walls of plants. It is synthesized through the carboxymethylation of cellulose, where hydroxyl groups on the cellulose backbone are substituted with carboxymethyl groups (-CH2-COOH). This modification enhances the solubility and reactivity of cellulose, making it useful in various applications across multiple industries. Carboxymethyl cellulose appears as a white to slightly yellow powder that is odorless and tasteless. Its chemical structure consists of a backbone of D-glucose units linked by β-1,4-glycosidic bonds, with carboxymethyl groups attached to some of the hydroxyl groups on the glucose monomers .
The mechanism of action of carmellose depends on its specific application.
- Thickening and suspending: Carmellose forms hydrogen bonds with water molecules, creating a network that increases the viscosity of the solution. This thickening effect helps suspend insoluble particles and prevent them from settling.
- Drug delivery: Carmellose can be used to control the release of drugs from formulations. It forms a gel-like matrix that allows for sustained and controlled release of the encapsulated drug.
- Inhalation: Inhalation of carmellose dust may irritate the respiratory tract.
- Eye contact: Direct contact with carmellose may cause mild eye irritation.
The synthesis of carboxymethyl cellulose involves two primary reactions:
- Alkalization: Cellulose is treated with sodium hydroxide, which opens up the crystalline structure of cellulose, allowing for better access to the hydroxyl groups.
- Carboxymethylation: The alkali-cellulose is then reacted with sodium monochloroacetate in an aqueous medium to introduce carboxymethyl groups.
The degree of substitution, which indicates how many hydroxyl groups have been replaced by carboxymethyl groups, significantly influences the properties of the resulting compound .
Carboxymethyl cellulose exhibits various biological activities that make it suitable for applications in pharmaceuticals and food products. It acts as a thickening agent and stabilizer, enhancing the texture and consistency of food items. In pharmaceuticals, it serves as a binder and disintegrant in tablet formulations. Additionally, carboxymethyl cellulose has been studied for its potential as a drug delivery system due to its biocompatibility and ability to form gels in aqueous solutions .
Carboxymethyl cellulose is widely used across various industries:
- Food Industry: As a thickener, stabilizer, and emulsifier in sauces, dressings, ice creams, and baked goods.
- Pharmaceuticals: In tablet formulations as a binder or disintegrant; also used in eye drops as a lubricant.
- Cosmetics: As a thickening agent in creams and lotions.
- Industrial
Research has shown that carboxymethyl cellulose interacts with proteins and other macromolecules through electrostatic interactions due to its anionic nature. This property is particularly useful in food formulations where it can prevent protein precipitation at their isoelectric points. Additionally, studies have indicated that carboxymethyl cellulose can influence the crystallization behavior of certain salts (e.g., potassium hydrogen tartrate), affecting their morphology and growth rates .
Carboxymethyl cellulose has several similar compounds that share structural characteristics but differ in their properties and applications:
| Compound | Structure/Modification | Unique Properties |
|---|---|---|
| Hydroxypropyl methylcellulose | Methylated and propylated | Soluble in both cold and hot water; used as a thickener |
| Methylcellulose | Methylated cellulose | Forms gels upon heating; used in food and cosmetics |
| Sodium alginate | Derived from brown seaweed | Forms gels with calcium ions; used in food applications |
| Guar gum | Derived from guar beans | High viscosity; used as a thickening agent |
Carboxymethyl cellulose stands out due to its excellent solubility in water at various temperatures, making it versatile for both food and pharmaceutical applications . Its ability to modify viscosity without altering taste or color further enhances its utility compared to other thickening agents.
CMC synthesis begins with cellulose extraction from lignocellulosic biomass. Common sources include cotton linters (85–98% cellulose), wood pulp (40–50% cellulose), and agricultural residues like cotton gin waste (CGW) or oil palm trunks (OPT) (20–45% cellulose) . Pre-treatment involves three critical steps:
- Pulping: Alkaline or acidic hydrolysis removes lignin and hemicellulose. For CGW, a 4% NaOH solution at 90°C for 2 hours achieves 92% lignin removal .
- Bleaching: Hydrogen peroxide or sodium chlorite oxidizes residual lignin. OPT cellulose treated with 5% NaClO₂ at 70°C for 1 hour achieves 89% purity .
- Alkali swelling: Soaking in 10–40% NaOH disrupts cellulose’s crystalline structure, enhancing reactivity. A 20% NaOH treatment increases surface area by 300% compared to untreated fibers .
Agricultural waste-derived cellulose exhibits DS values comparable to wood pulp (0.8–1.5), validating its viability as a sustainable feedstock .
Carboxymethylation Reaction Mechanisms
The synthesis involves two stages: alkalization and etherification.
Alkalization
Cellulose reacts with NaOH to form alkali cellulose (Cell–O⁻Na⁺), breaking intermolecular hydrogen bonds:
$$
\text{Cell–OH + NaOH → Cell–O⁻Na⁺ + H₂O}
$$
Optimal alkalization occurs at 35–40% NaOH (w/v), where 85% of hydroxyl groups are activated .
Etherification
Monochloroacetic acid (MCA) or its sodium salt (NaMCA) introduces carboxymethyl groups:
$$
\text{Cell–O⁻Na⁺ + ClCH₂COO⁻Na⁺ → Cell–O–CH₂COO⁻Na⁺ + NaCl}
$$
Solvent systems like ethanol/water (80:20) improve reaction efficiency by preventing hydrolysis of NaMCA. Tetrahydrofuran (THF)-water mixtures achieve DS 1.52 at 60°C, compared to DS 0.87 in aqueous systems .
Degree of Substitution (DS) Optimization Strategies
DS, defined as carboxymethyl groups per glucose unit, is controlled by:
Response Surface Methodology (RSM) models predict DS with <5% error, enabling precise optimization .
Molecular Weight Control Through Polymerization Techniques
CMC’s molecular weight (MW) inversely correlates with DS due to chain scission during etherification:
$$
\text{MW} = \text{DP} \times (162 + 80 \times \text{DS})
$$
where DP = degree of polymerization. Key control strategies include:
- Reaction time: Extending etherification from 1 to 4 hours reduces MW from 450,000 to 80,000 Da .
- Solvent choice: Ethanol/water systems yield MW 270,000 Da versus 80,000 Da in pure water .
- Post-synthesis treatments: Ultrafiltration removes low-MW fractions, narrowing polydispersity (Đ = 1.2) .
Crystallinity Modulation via Derivatization Processes
Native cellulose’s crystallinity (60–80%) declines to 15–30% in CMC due to:
- Hydrogen bond disruption: Carboxymethyl groups prevent cellulose chains from aligning.
- Amorphous domain expansion: XRD shows crystallinity index (CrI) drops from 78% (cellulose I) to 22% (DS 1.52) .
- Solvent interactions: THF increases amorphous content by 40% compared to ethanol .
FTIR spectra confirm structural changes:
- Loss of O–H stretching (3400 cm⁻¹)
- Emergence of COO⁻ asymmetric vibration (1589 cm⁻¹)
Melting Point
Other CAS
Wikipedia
Carboxymethylcellulose cellulose carboxymethyl ethe
Use Classification
Cosmetics -> Binding; Bulking; Gel forming
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








